Monodocosanoin

Descripción general

Descripción

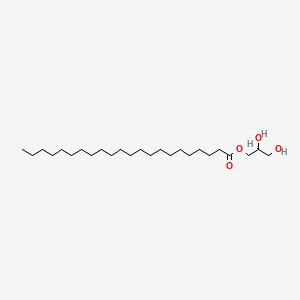

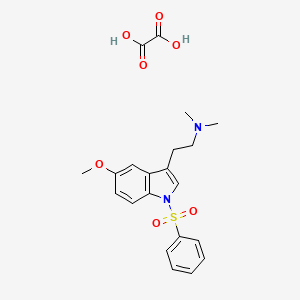

Monodocosanoin is a monoacylglycerol that contains docosanoic acid . It is a solid formulation and is not intended for human or veterinary use .

Molecular Structure Analysis

Monodocosanoin has the molecular formula C25H50O4 and a formula weight of 414.7 . Its formal name is docosanoic acid, monoester with 1,2,3-propanetriol . The InChi Code for Monodocosanoin is InChI=1S/2C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-24(22-26)23-27/h2*24,26-27H,2-23H2,1H3 .

Physical And Chemical Properties Analysis

Monodocosanoin is a solid formulation . It is soluble when heated in chloroform and dichloromethane .

Aplicaciones Científicas De Investigación

Pharmaceuticals: Solid Lipid Nanoparticles (SLNs)

Glyceryl behenate has been studied for its suitability in the production of solid lipid nanoparticles (SLNs). SLNs are a promising drug delivery system that combines the advantages of traditional lipid nanoparticles with improved stability and controlled drug release. For instance, Glyceryl behenate was used to produce aceclofenac SLNs, showcasing its potential as a carrier lipid for anti-inflammatory drugs .

Oral Bioavailability Enhancement

The compound has been utilized to improve the oral bioavailability of poorly aqueous soluble drugs. In one study, Glyceryl behenate-based SLNs were prepared using a hot self-nanoemulsification technique to enhance the bioavailability of lopinavir, an antiretroviral medication . This application is significant for drugs with poor solubility and high first-pass metabolism.

Modified Release Agent

In tablet formulations, Glyceryl behenate acts as a modified release agent. It helps in controlling the release rate of the active pharmaceutical ingredient, ensuring a sustained therapeutic effect over an extended period .

Lubricant in Tablet Manufacturing

It serves as a lubricant in tablet manufacturing, reducing friction during tablet compression, which can improve the manufacturing process and the quality of the final pharmaceutical product .

Lipid Coating Technologies

Glyceryl behenate is used in lipid coating technologies. This application is crucial for protecting active ingredients from degradation, masking unpleasant tastes, and controlling the release of the drug .

Cosmetic Industry: Skin Care

In the cosmetic industry, Glyceryl behenate is incorporated into skin care products. It aids in the integration of key ingredients into the skin’s surface and imparts a smooth, soft feel .

Thickening and Stabilizing Cosmetics

The compound helps thicken and stabilize cosmetics and mineral sunscreens, ensuring product consistency and performance .

Lipid Carrier for Nanoparticles

Glyceryl behenate can also be used as a lipid carrier for nanoparticles, which is an area of growing interest in targeted drug delivery and diagnostic applications .

Mecanismo De Acción

Target of Action

Glyceryl behenate, also known as Behenin or Monodocosanoin, is primarily targeted at the skin and hair. It is used in cosmetics, foods, and oral pharmaceutical formulations . In cosmetics, it is mainly used as a viscosity-increasing agent in emulsions . In pharmaceutical formulations, glyceryl behenate is mainly used as a tablet and capsule lubricant and as a lipidic coating excipient .

Mode of Action

Glyceryl behenate works by altering the interfacial tension between droplets of water or hydrophilic molecules and lipid droplets . It positions itself at the interface of oily and aqueous phases, enabling the dispersion of these two fractions that are originally non-miscible .

Biochemical Pathways

Glyceryl behenate is a mixture of various esters of behenic acid and glycerol (glycerides) . The mixture predominantly contains the diester glyceryl dibehenate . It has been investigated for use in the preparation of sustained release tablets as a matrix-forming agent for the controlled release of water-soluble drugs .

Pharmacokinetics

The SLNs of glyceryl behenate can overcome challenges for oral bioavailability enhancement via bypassing efflux transport and avoiding hepatic portal blood uptake by promoting intestinal lymphatic transport .

Result of Action

Glyceryl behenate serves as a skin conditioning agent, an emollient, and a surfactant that promotes emulsification . It helps to soften the skin, improving its feel and texture while enabling the mixture of otherwise unmixable ingredients, like oil and water in formulations . When applied on skin or hair, it forms a protective film over it, keeping the moisture within the skin or hair strands, allowing it to stay moist .

Action Environment

Glyceryl behenate is highly versatile and suitable for a broad spectrum of skin types, from dry to oily, and everything in-between . Thanks to its skin conditioning properties, it can help maintain the skin’s hydration, making it beneficial for those with dry and dehydrated skin . It is entirely plant-derived, often landed from sources like rapeseed oil, making it a cruelty-free and vegan-friendly ingredient .

Propiedades

IUPAC Name |

2,3-dihydroxypropyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMWKBLSFKFYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015809 | |

| Record name | 1-Monobehenoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyceryl behenate | |

CAS RN |

30233-64-8, 77538-19-3, 6916-74-1 | |

| Record name | Glyceryl monobehenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030233648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl behenate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077538193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monobehenoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanoic acid, ester with 1,2,3-propanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Docosanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL MONOBEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A626UU0W2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceryl behenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide](/img/structure/B1662617.png)

![2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1662623.png)

![N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B1662636.png)

![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)